Treprostinil ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of Treprostinil, a medication used to treat pulmonary arterial hypertension
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Treprostinil Ethyl Ester involves the esterification of Treprostinil with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of Treprostinil to its ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The esterification reaction is followed by purification steps, such as distillation and crystallization, to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Treprostinil Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents, such as amines or thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Treprostinil Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: this compound is investigated for its potential therapeutic effects in treating pulmonary arterial hypertension and other cardiovascular diseases.
Mechanism of Action
Treprostinil Ethyl Ester exerts its effects by targeting specific molecular pathways. It acts as a vasodilator, relaxing blood vessels and reducing blood pressure. The compound binds to prostacyclin receptors on the surface of cells, activating intracellular signaling pathways that lead to vasodilation and inhibition of platelet aggregation . This mechanism is similar to that of Treprostinil, but the ester derivative may have different pharmacokinetic properties .
Comparison with Similar Compounds
Treprostinil Ethyl Ester can be compared with other similar compounds, such as:
Treprostinil: The parent compound, used in the treatment of pulmonary arterial hypertension.
Iloprost: Another prostacyclin analog with similar vasodilatory effects.
Epoprostenol: A prostacyclin used in the treatment of severe pulmonary arterial hypertension.
This compound is unique due to its ester functional group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other prostacyclin analogs .
Properties
IUPAC Name |
ethyl 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-3-5-6-9-19(26)11-12-20-21-13-17-8-7-10-24(30-16-25(28)29-4-2)22(17)14-18(21)15-23(20)27/h7-8,10,18-21,23,26-27H,3-6,9,11-16H2,1-2H3/t18-,19-,20+,21-,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMHCIQUGUOGFB-KHYDEXNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OCC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)OCC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355990-07-6 |
Source
|
Record name | Treprostinil ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355990076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TREPROSTINIL ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9FM9PQ955 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.